
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the carbamothioate family, which are compounds containing a carbamothioate group (a carbonyl group bonded to a sulfur atom and an ethyl group).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate typically involves the reaction of 4-ethoxy-3,5-dimethylphenyl isocyanate with ethyl mercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of carbamothioate compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate involves its interaction with specific molecular targets. The carbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- S-Methyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
- S-Propyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
- S-Butyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate
Uniqueness
S-Ethyl (4-ethoxy-3,5-dimethylphenyl)carbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
84972-47-4 |
|---|---|
分子式 |
C13H19NO2S |
分子量 |
253.36 g/mol |
IUPAC名 |
S-ethyl N-(4-ethoxy-3,5-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C13H19NO2S/c1-5-16-12-9(3)7-11(8-10(12)4)14-13(15)17-6-2/h7-8H,5-6H2,1-4H3,(H,14,15) |
InChIキー |
GAFAOTQNUJXIAV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)SCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



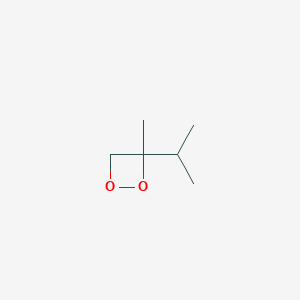
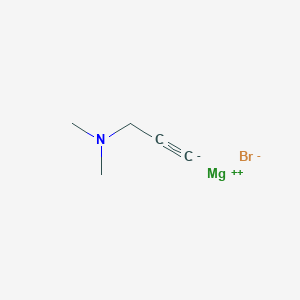
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)
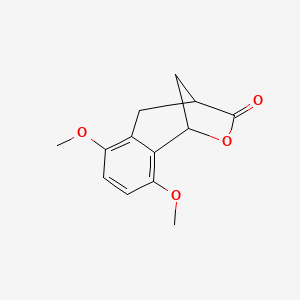
![methyl 4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]butanoate](/img/structure/B14408960.png)

![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
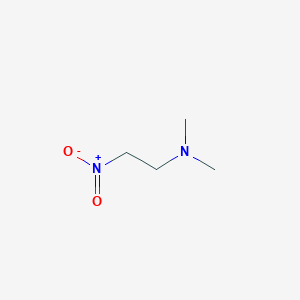
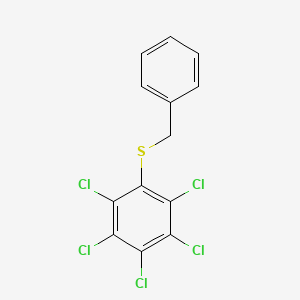
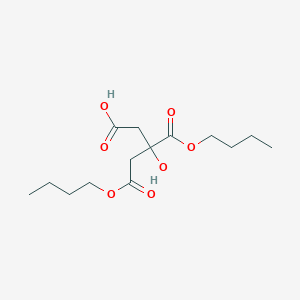
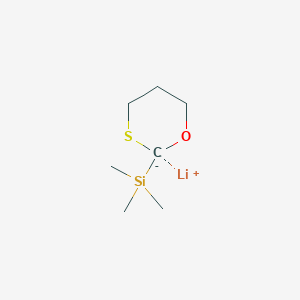
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14409002.png)
